
Silane, butoxydichloro(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, butoxydichloro(chloromethyl)- is a chemical compound with the molecular formula C5H11Cl3OSi. It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it valuable in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, butoxydichloro(chloromethyl)- can be synthesized through various methods. One common approach involves the chlorination and methylation reactions of chloro(methyl)silanes. For instance, the chlorination of chlorotrimethylsilane with sulfuryl chloride in the presence of benzoyl peroxide as an initiator can yield the desired product . The reaction conditions typically involve refluxing the mixture and maintaining specific temperature and solvent conditions to optimize the yield.
Industrial Production Methods
In industrial settings, the production of silane compounds often involves large-scale chlorination and methylation processes. These methods are designed to ensure high purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Silane, butoxydichloro(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, benzoyl peroxide, and various reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds. These products have diverse applications in different fields.
Scientific Research Applications
Silane, butoxydichloro(chloromethyl)- has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules and surfaces for biological studies.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and versatility
Mechanism of Action
The mechanism of action of silane, butoxydichloro(chloromethyl)- involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The silicon atom in the compound can also participate in various chemical reactions, contributing to its versatility .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyldimethylsilane
- Dichloromethylsilane
- Trichloromethylsilane
Uniqueness
Silane, butoxydichloro(chloromethyl)- is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse products makes it valuable in multiple applications .
Properties
CAS No. |
669766-76-1 |
|---|---|
Molecular Formula |
C5H11Cl3OSi |
Molecular Weight |
221.6 g/mol |
IUPAC Name |
butoxy-dichloro-(chloromethyl)silane |
InChI |
InChI=1S/C5H11Cl3OSi/c1-2-3-4-9-10(7,8)5-6/h2-5H2,1H3 |
InChI Key |
DYESEXQKRVHPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](CCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
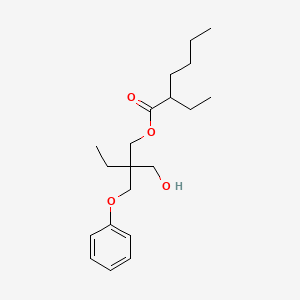
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
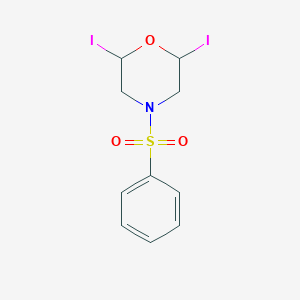

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)
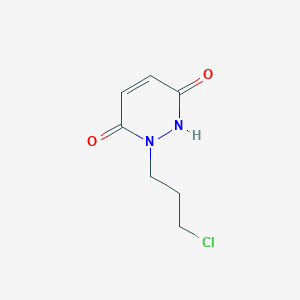
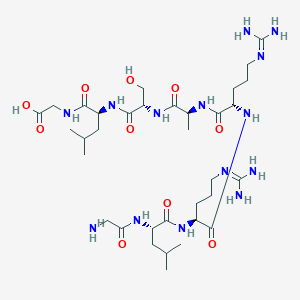
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)

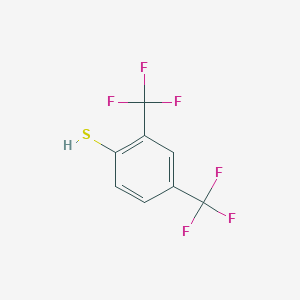
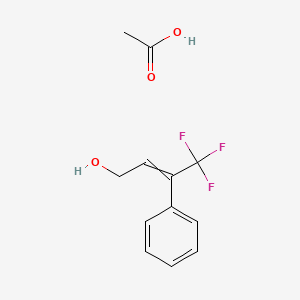
![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)
